molecular formula C8H6Cl2F2O2 B1530008 4,5-Dichloro-2-(difluoromethoxy)anisole CAS No. 1807035-72-8

4,5-Dichloro-2-(difluoromethoxy)anisole

Cat. No.: B1530008
CAS No.: 1807035-72-8
M. Wt: 243.03 g/mol
InChI Key: ZJZLSZWVOALQJA-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(difluoromethoxy)anisole is a halogenated anisole derivative characterized by a methoxy group (-OCH₃) substituted with two fluorine atoms at the ortho position and chlorine atoms at the 4 and 5 positions on the benzene ring. Its molecular formula is C₇H₄Cl₂F₂O₂, with a molecular weight of 251.01 g/mol. The compound's unique substitution pattern imparts distinct electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

1,2-dichloro-4-(difluoromethoxy)-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c1-13-6-2-4(9)5(10)3-7(6)14-8(11)12/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZLSZWVOALQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(difluoromethoxy)anisole typically involves the following steps:

  • Starting Material: The synthesis begins with anisole as the starting material.

  • Halogenation: The anisole undergoes halogenation to introduce chlorine atoms at the 4 and 5 positions of the benzene ring.

  • Difluoromethylation: The halogenated anisole is then subjected to difluoromethylation to introduce the difluoromethoxy group at the 2 position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-(difluoromethoxy)anisole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atoms or other functional groups.

  • Substitution: Substitution reactions can introduce different functional groups at the positions of chlorine or methoxy groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed:

  • Oxidation: 4,5-Dichloro-2-(difluoromethoxy)benzoic acid.

  • Reduction: Reduced derivatives of the compound.

  • Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,5-Dichloro-2-(difluoromethoxy)anisole has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to understand the effects of halogenated aromatic compounds on biological systems.

  • Medicine: It may serve as a precursor for the development of pharmaceuticals.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,5-Dichloro-2-(difluoromethoxy)anisole exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Halogenated Anisoles

4,5-Dichloro-2-(2,4-dichlorophenoxy)anisole (4-Chloro-methyltriclosan)
  • Structure: Features a dichlorophenoxy group instead of difluoromethoxy at the 2-position.
  • Applications : Used as a chlorinated methyltriclosan derivative, likely for antimicrobial purposes .
  • Higher molecular weight (356.03 g/mol) due to additional chlorine atoms.
4-Fluoro-2-methylanisole
  • Structure : Contains a single fluorine and methyl group instead of dichloro and difluoromethoxy substituents.
  • Properties : Lower molecular weight (140.15 g/mol ) and reduced steric hindrance improve volatility, as indicated by its boiling point (174–175°C) .
  • Reactivity : The electron-withdrawing fluorine atom activates the ring for electrophilic substitution, whereas the difluoromethoxy group in the target compound offers stronger electron withdrawal, directing reactivity to specific positions.

Benzimidazole Derivatives

4,5-Dichloro-2-(trifluoromethyl)-1H-benzimidazole (Chloroflurazole)
  • Structure : Replaces the anisole core with a benzimidazole ring, retaining chloro and fluorinated groups.
  • Applications : Herbicidal activity against flax and cereals due to its inhibition of microtubule assembly .
  • Stability : The benzimidazole core is less stable under oxidative conditions compared to anisole, decomposing into hazardous gases (e.g., Cl₂, F₂) during combustion .

Difluoromethoxy-Containing Analogues

3,5-Dichloro-2-(difluoromethoxy)mandelic Acid
  • Structure : Integrates a mandelic acid (α-hydroxy carboxylic acid) moiety with the same 2-(difluoromethoxy) substitution.
  • Applications: Serves as a chiral intermediate in pharmaceutical synthesis (discontinued commercial availability noted) .
  • Key Differences : The carboxylic acid group introduces hydrogen-bonding capacity, increasing water solubility compared to the hydrophobic anisole derivative.
Methyl 3,5-Dichloro-2-(difluoromethoxy)phenylacetate
  • Structure : Shares the dichloro-difluoromethoxy benzene core but includes a methyl ester side chain.
  • Properties : Higher molecular weight (285.07 g/mol ) and ester functionality make it suitable as a prodrug or API intermediate .
  • Synthesis : Likely synthesized via esterification of the corresponding acid, contrasting with the etherification steps required for anisoles.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Application
4,5-Dichloro-2-(difluoromethoxy)anisole C₇H₄Cl₂F₂O₂ 251.01 2-OCHF₂, 4,5-Cl Research intermediate
4-Chloro-methyltriclosan C₁₃H₈Cl₄O₂ 356.03 2-O-(2,4-Cl₂C₆H₃), 4,5-Cl Antimicrobial agent
4-Fluoro-2-methylanisole C₈H₉FO 140.15 2-OCH₃, 4-F, 2-CH₃ Solvent/chemical intermediate
Chloroflurazole C₈H₃Cl₂F₃N₂ 263.02 Benzimidazole, 4,5-Cl, 2-CF₃ Herbicide

Table 2: Hazard Profiles

Compound Acute Toxicity Chronic Risks Reactivity Hazards
This compound Not reported Not tested Likely stable under standard conditions
Chloroflurazole Skin/eye irritation, hepatotoxicity Potential liver effects Releases Cl₂/F₂ in fire
4-Fluoro-2-methylanisole Volatile, irritant (Category 4-3-III) Not reported Reacts with strong oxidizers

Biological Activity

4,5-Dichloro-2-(difluoromethoxy)anisole is a halogenated organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C8H6Cl2F2OC_8H_6Cl_2F_2O. The presence of both chlorine and fluorine atoms enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in drug development.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. It is believed to disrupt cellular processes by binding to enzymes or receptors, which alters their activity and leads to antimicrobial effects.

Case Study 1: Antifungal Activity

A study conducted on the antifungal properties of this compound demonstrated effective inhibition against Candida albicans. The compound was tested in vitro, showing a significant reduction in fungal growth at concentrations as low as 16 µg/mL. This suggests its potential utility in treating fungal infections.

Case Study 2: Cytotoxic Effects

Another investigation explored the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it could induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent. The compound's effectiveness varied among different cell lines, with notable activity against breast cancer cells (MCF-7) at an IC50 value of 25 µg/mL.

Research Findings

  • Synthesis and Characterization : The synthesis of this compound typically involves multiple steps to ensure high purity and yield. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
  • Reactivity Studies : Studies have shown that this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. This property is crucial for its application in organic synthesis and medicinal chemistry.
  • Potential Applications : Beyond its antimicrobial and anticancer properties, this compound is being studied for its role in agrochemicals and industrial applications due to its unique chemical structure and reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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